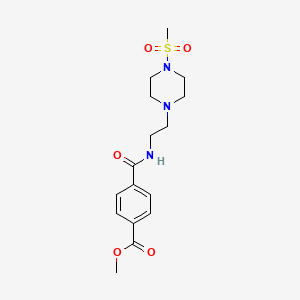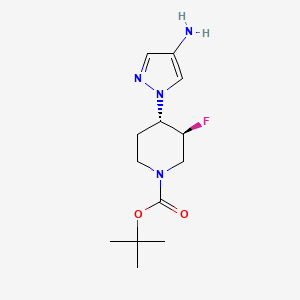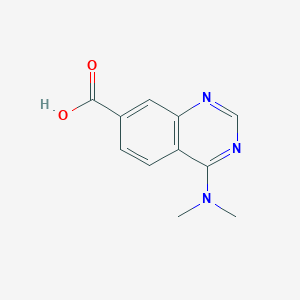
N-(2-phenoxyphenyl)-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPAA is a synthetic compound that belongs to the class of thioacetamides. It was first synthesized by researchers in China in 2010, and since then, it has been extensively studied for its potential therapeutic applications. PPAA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Evaluation for Therapeutic Applications
N-(2-phenoxyphenyl)-2-(phenylthio)acetamide and its derivatives have been explored for various therapeutic applications, including their potential as anticancer, anti-inflammatory, and analgesic agents. Research on the synthesis and evaluation of these compounds has led to significant findings regarding their pharmacological activities. For instance, a study focused on the development of new chemical entities involving 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed promising anticancer, anti-inflammatory, and analgesic activities. The compounds containing 1-phenylethylamine as a basic moiety attached to substituted phenols demonstrated notable effects against breast cancer and neuroblastoma cell lines. Among these, a compound exhibited considerable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential to be developed into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Another study on the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists highlighted their significance in treating obesity and non-insulin dependent diabetes. Certain derivatives showcased potent agonistic activity against the β3-adrenergic receptor, with functional selectivity over β1- and β2-adrenergic receptors. These compounds also exhibited significant hypoglycemic activity in rodent models of diabetes, underscoring their therapeutic potential (Maruyama et al., 2012).
Photocatalytic Degradation Studies
The photocatalytic degradation of pharmaceutical compounds, including those similar in structure to N-(2-phenoxyphenyl)-2-(phenylthio)acetamide, has been a subject of environmental research. Studies on the degradation of acetaminophen, a compound with a similar functional group, under UV and sunlight irradiation using TiO2 nanoparticles, have provided insights into the environmental impact and degradation pathways of such compounds. These studies not only shed light on the efficiency of photocatalytic degradation but also on the potential environmental hazards associated with the accumulation of pharmaceuticals in water bodies (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Metabolic Phenotyping and Toxicity Studies
Metabolic phenotyping has been applied to study the metabolism and toxicity of compounds like acetaminophen, which shares structural similarities with N-(2-phenoxyphenyl)-2-(phenylthio)acetamide. These studies offer valuable information on the metabolic pathways, potential hepatotoxicity, and the search for biomarkers associated with drug-induced liver injury. Through high-resolution analytical platforms, such as NMR spectroscopy and mass spectrometry, researchers have been able to explore the complex metabolic interactions and effects of pharmaceutical compounds on human health (Coen, 2015).
Propriétés
IUPAC Name |
N-(2-phenoxyphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-20(15-24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDQDXNZWZWOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-2-(phenylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)
![N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2781151.png)
![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)
![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)




![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)